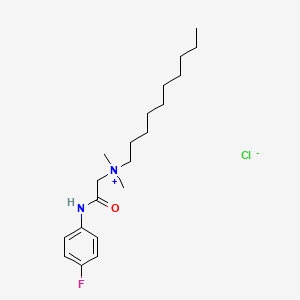
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride is a synthetic organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a decyl chain, a fluorophenyl group, and a dimethylammonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride typically involves a multi-step process. One common method includes the reaction of decylamine with 4-fluoroaniline to form an intermediate, which is then reacted with a suitable carbonyl compound to introduce the oxoethyl group. The final step involves quaternization with dimethylamine and subsequent treatment with hydrochloric acid to obtain the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in detergents and cleaning agents.
Uniqueness
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated moiety enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications in research and industry.
Propriétés
Numéro CAS |
52771-02-5 |
|---|---|
Formule moléculaire |
C20H34ClFN2O |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
decyl-[2-(4-fluoroanilino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H33FN2O.ClH/c1-4-5-6-7-8-9-10-11-16-23(2,3)17-20(24)22-19-14-12-18(21)13-15-19;/h12-15H,4-11,16-17H2,1-3H3;1H |
Clé InChI |
VNGAZOUAQCBYRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CC(=O)NC1=CC=C(C=C1)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



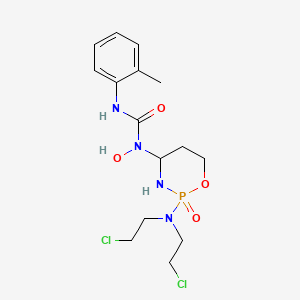
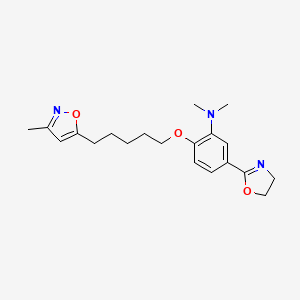
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)
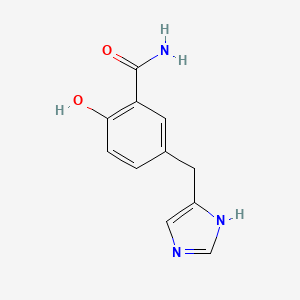

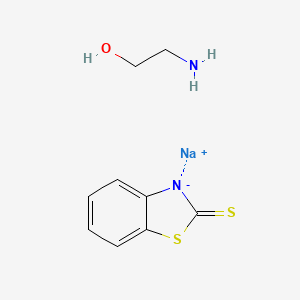

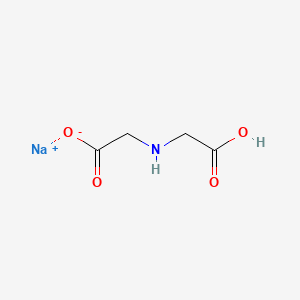
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
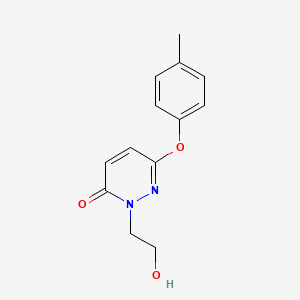
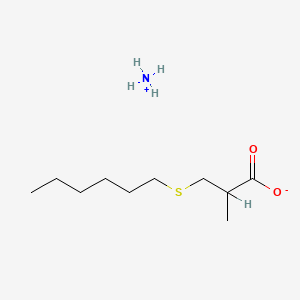
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
